molecular formula C20H23N5O3S B11297037 N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

Cat. No.: B11297037
M. Wt: 413.5 g/mol
InChI Key: YKJZTIWJIBQZID-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a synthetic compound featuring a pteridinone core linked to a 2-methoxyphenylacetamide moiety via a sulfur bridge. This structure combines a heterocyclic system with a substituted aromatic ring, making it a candidate for diverse biological applications, particularly in enzyme inhibition due to its resemblance to nucleotide cofactors . Its design integrates a 3-methylbutyl chain at the pteridinone N3 position, which may enhance lipophilicity and target binding through hydrophobic interactions.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(3-methylbutyl)-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H23N5O3S/c1-13(2)8-11-25-19(27)17-18(22-10-9-21-17)24-20(25)29-12-16(26)23-14-6-4-5-7-15(14)28-3/h4-7,9-10,13H,8,11-12H2,1-3H3,(H,23,26)

InChI Key

YKJZTIWJIBQZID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=NC=CN=C2N=C1SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pteridine ring, the introduction of the sulfanyl group, and the final coupling with the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pteridine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.

    Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • N-Substituents : The 3-methylbutyl chain in the target compound provides greater flexibility and lipophilicity compared to rigid aromatic substituents (e.g., 4-methoxybenzyl in compound 20) .
  • Aryl Substituents : The 2-methoxyphenyl group in the target compound balances electron-donating effects and steric accessibility, unlike bulkier substituents (e.g., 2,4,6-trimethylphenyl in compound 16) .

Physicochemical Properties

  • Lipophilicity : The 3-methylbutyl chain increases logP compared to analogs with shorter alkyl chains (e.g., ethyl in evidence 14) or polar substituents (e.g., triazole in compound 17) .
  • Solubility : The methoxyphenyl group enhances aqueous solubility relative to halogenated derivatives (e.g., 3-chloro-4-methoxyphenyl in evidence 13) .
  • Thermal Stability: Melting points for thioacetamide derivatives range from 99–176°C, with higher values observed for rigid, planar heterocycles (e.g., quinazolinones in evidence 16) .

Enzyme Inhibition

  • Target Compound : Predicted to inhibit pteridine-dependent enzymes (e.g., DHFR) due to structural mimicry of dihydrofolate .
  • Pyrimidinone Analogs (e.g., compound 20): Exhibit IC₅₀ values of 0.8–5.2 µM against kinases like CK1δ, attributed to the trifluoromethyl group’s electron-withdrawing effects .
  • Triazole Derivatives (e.g., compound 17) : Show moderate antibacterial activity (MIC = 16–32 µg/mL) against Escherichia coli, likely due to membrane disruption .

Selectivity

  • The 3-methylbutyl chain in the target compound may reduce off-target effects compared to analogs with aromatic N-substituents (e.g., 4-chlorophenyl in evidence 16), which show broader interaction profiles .

Biological Activity

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antitumor activities, based on recent research findings.

  • Molecular Formula : C24_{24}H25_{25}N3_{3}O4_{4}S
  • Molecular Weight : 451.5 g/mol
  • CAS Number : 900003-10-3

Structure

The compound features a methoxyphenyl group and a pteridinyl moiety linked by a sulfanyl acetamide structure, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For instance, compounds with similar structural features have demonstrated activity against various bacterial strains, including E. coli and S. aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound class has been evaluated through in vitro assays. Compounds with structural similarities showed significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting that this compound may also possess anti-inflammatory properties .

Antitumor Activity

In vitro studies have highlighted the antitumor potential of related compounds. For example, derivatives were tested against lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity and BrdU proliferation assays. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 Values (μM)Reference
AntimicrobialE. coli, S. aureusNot specified
Anti-inflammatoryCytokine assaysSignificant inhibition
AntitumorA549, HCC827, NCI-H3586.26 - 20.46

Case Study: Antitumor Activity Evaluation

In a specific study evaluating the antitumor activity of structurally related compounds, researchers utilized both 2D and 3D cell culture methods to assess the efficacy of the compounds on human lung cancer cell lines. The findings demonstrated that while the compounds were effective in 2D cultures, their activity was reduced in 3D environments, highlighting the importance of testing conditions in drug discovery .

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